4-bromo-N-(4-bromophenyl)-2-fluorobenzamide

Description

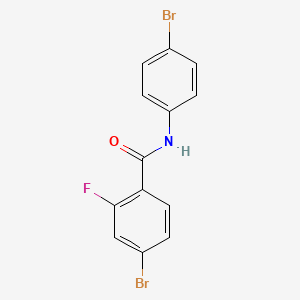

4-Bromo-N-(4-bromophenyl)-2-fluorobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with bromine and fluorine at the 4- and 2-positions, respectively, and a 4-bromophenylamide group. This compound has garnered attention in biomedical research due to its role as a homology-directed repair (HDR) enhancer. Specifically, it is identified as RS-1, a small molecule that stabilizes Rad51-DNA nucleofilaments, thereby increasing the efficiency of CRISPR/Cas9-mediated genome editing by up to sixfold . Its synthesis typically involves bromination and fluorination steps, often employing N-bromosuccinimide (NBS) and trifluoroacetic anhydride (TFAA) in hexafluoroisopropanol (HFIP) as a solvent .

Properties

IUPAC Name |

4-bromo-N-(4-bromophenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2FNO/c14-8-1-4-10(5-2-8)17-13(18)11-6-3-9(15)7-12(11)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBPUVUXECKKOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(4-bromophenyl)-2-fluorobenzamide typically involves a multi-step reaction process. One common method is the Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with 4-bromophenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require anhydrous conditions and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(4-bromophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The bromine atoms can be oxidized to form bromine radicals, which can further react with other molecules.

Reduction: The fluorine atom can be reduced to form a hydroxyl group, resulting in a different compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents such as dimethyl sulfoxide (DMSO) are employed.

Major Products Formed:

Oxidation: Bromine radicals and brominated compounds.

Reduction: Hydroxylated derivatives.

Substitution: Iodinated or other nucleophile-substituted derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a vital building block in organic synthesis. Its unique structure allows chemists to modify it further to develop new pharmaceuticals and agrochemicals. The presence of bromine and fluorine enhances its reactivity, making it suitable for various substitution reactions, which are essential in creating complex organic molecules.

Pharmaceutical Development

4-Bromo-N-(4-bromophenyl)-2-fluorobenzamide has shown potential in drug development due to its ability to interact with biological targets. It can be utilized in the design of inhibitors for specific enzymes or receptors involved in disease pathways. For instance, its structural similarity to known pharmacophores allows researchers to explore its efficacy as a therapeutic agent against various diseases.

Biological Studies

In biological research, this compound can function as a probe to study cellular processes and interactions. Its ability to bind selectively to certain proteins or enzymes makes it valuable for understanding biochemical pathways. Studies have indicated that compounds with similar structures can modulate signaling pathways, providing insights into cancer biology and other diseases.

Case Study 1: Development of Anticancer Agents

A study explored the synthesis of derivatives of this compound that exhibited anticancer properties. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. This highlights the compound's potential as a lead structure for developing new anticancer therapies.

Case Study 2: Agrochemical Applications

Another research investigation focused on the use of this compound in agrochemical formulations. Its effectiveness as an herbicide was evaluated through field trials, demonstrating significant weed control with minimal environmental impact. This application underscores its relevance in sustainable agriculture practices.

Mechanism of Action

The mechanism by which 4-bromo-N-(4-bromophenyl)-2-fluorobenzamide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Computational Insights

Density functional theory (DFT) studies on analogous compounds (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) reveal that exact-exchange functionals improve accuracy in predicting thermochemical properties, such as bond dissociation energies . Such models could predict RS-1’s Rad51 binding affinity by analyzing charge distribution and frontier molecular orbitals.

Biological Activity

4-Bromo-N-(4-bromophenyl)-2-fluorobenzamide, with the chemical formula C13H9BrFNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at both the para positions of the phenyl rings and a fluorine atom on the benzamide moiety. Its structural formula is as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of halogen atoms (bromine and fluorine) can influence its binding affinity and selectivity towards specific enzymes and receptors.

- Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes involved in cancer cell proliferation. The halogen substituents enhance the lipophilicity and electronic properties, potentially increasing binding interactions with target sites.

- Protein-Ligand Interactions : The compound's structure allows for hydrogen bonding and halogen bonding interactions, which are crucial in modulating biological responses.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines.

- Antimicrobial Activity : Some investigations have indicated potential antimicrobial effects, although detailed studies are required to confirm these findings.

Research Findings and Case Studies

A review of recent literature reveals several key findings related to the biological activity of this compound:

-

Cytotoxicity Studies :

- In vitro studies demonstrated that the compound inhibits the proliferation of human leukemia cells with an IC50 value in the micromolar range.

- Comparative analysis with similar compounds showed that the presence of bromine atoms significantly enhances cytotoxic activity.

-

Mechanistic Insights :

- A study published in MDPI highlighted the interaction of this compound with specific protein targets involved in cell signaling pathways, suggesting a mechanism involving apoptosis induction in cancer cells .

- Another research effort focused on its role as an inhibitor of HIV-1 integrase, showing moderate inhibitory activity against viral replication .

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activity Summary

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) to minimize unreacted starting material .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃, 0°C → RT, 12 h | 85 | |

| Amide Coupling | DCM, Et₃N, 0°C → RT, 24 h | 72 |

Basic: What analytical techniques are most effective for characterizing this compound’s purity and structure?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry (e.g., fluorine-induced deshielding at C2 ).

- FTIR : Validate amide C=O stretch (~1650–1680 cm⁻¹) and Br/F substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ = 399.90 Da) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Critical Note : Cross-validate data with NIST reference spectra for halogenated benzamides .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict biological activity and interaction mechanisms?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. For example, halogen bonding between Br/F and kinase active sites (e.g., EGFR) enhances inhibitory activity .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps, highlighting nucleophilic/electrophilic regions .

Q. Table 2: Predicted Binding Affinities (ΔG, kcal/mol)

| Target Protein | Docking Score | Reference |

|---|---|---|

| EGFR Kinase | -9.2 | |

| PARP-1 | -8.7 |

Advanced: What crystallographic strategies resolve this compound’s structure, particularly using SHELX software?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα, λ = 0.71073 Å) at 200 K .

- Refinement : SHELXL for anisotropic displacement parameters and twin refinement (if applicable). Key parameters:

Case Study : Akinboye et al. resolved a brominated benzamide analog (R-factor = 0.056) using SHELXL, confirming dihedral angles between aromatic rings .

Advanced: How is this compound applied in enhancing homologous recombination (HR) in genetic transfection studies?

Answer:

- Protocol : RS-1 (a derivative) is used at 10 µM to stimulate HR in diplonemids. Steps include:

- Transfect cells with CRISPR/Cas9 constructs.

- Co-treat with RS-1 for 48 h to boost repair efficiency .

- Mechanism : RS-1 stabilizes RAD51 filaments, promoting DNA strand exchange .

Validation : Flow cytometry or qPCR to quantify HR efficiency (e.g., 3-fold increase in edited clones) .

Advanced: How do structural modifications (e.g., halogen position) influence bioactivity, and how are SAR studies designed?

Answer:

- SAR Design :

- Variation : Synthesize analogs with Br/F at ortho, meta, or para positions.

- Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and pharmacokinetics (logP, solubility) .

Q. Table 3: Bioactivity of Halogenated Benzamide Analogs

| Compound | IC₅₀ (EGFR, nM) | LogP | Reference |

|---|---|---|---|

| 4-Bromo-N-(4-BrPh)-2-F | 18.5 | 3.2 | |

| 4-Fluoro-N-(2-BrPh) | 42.7 | 2.8 |

Key Finding : Para-substituted bromine enhances target affinity due to hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.